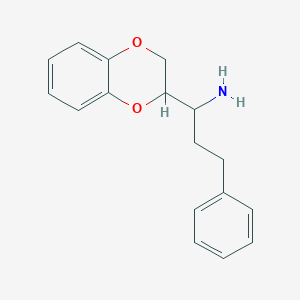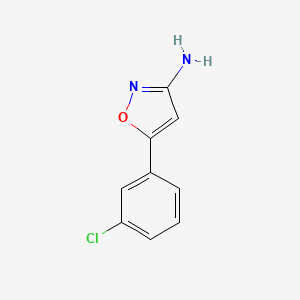
Methyl 4-(methylamino)pyrimidine-2-carboxylate
Übersicht
Beschreibung
Methyl 4-(methylamino)pyrimidine-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPC belongs to the pyrimidine family of compounds and is a derivative of pyrimidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Biological Activity
Chemical modifications of pyrimidine derivatives, including Methyl 4-(methylamino)pyrimidine-2-carboxylate, are studied for optimizing biological properties. For instance, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which involves a related pyrimidine nucleus, has shown enhanced biological activity, specifically in analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Inhibition of Gene Expression
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs, closely related to this compound, have been synthesized and identified as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. Such findings suggest the potential use of these compounds in regulating gene expression (Palanki et al., 2002).
Synthesis of Derivatives for Biological Activities
The synthesis of various pyrimidine derivatives, including those derived from this compound, has been a focus in search of compounds with medicinal and biological activities. For example, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide demonstrates the ongoing research in developing novel compounds with potential therapeutic applications (Song, 2007).
Complex Formation with Metals
Research has also explored the reaction of pyrimidine derivatives with metal halides, leading to the formation of complexes. Studies on complexes formed with NiII and CoII halides using methyl-2-amino-4-diethylamino thieno-[2,3-d]pyrimidine-6-carboxylate (a compound similar to this compound) have provided insights into the pseudotetrahedral structures of these complexes and their potential applications (Tsiveriotis et al., 1994).
Mass Spectrometry and Structural Analysis
Mass spectrometric studies of pyrimidine compounds, including N-(pyrimidin-2-yl)amino acids and their methyl esters, help in understanding their fragmentation routes and electronic structures. Such studies are crucial for analyzing the chemical properties of these compounds and their derivatives (Plaziak, Spychała, & Golankiewicz, 1991).
Biochemische Analyse
Biochemical Properties
Methyl 4-(methylamino)pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it may interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, indicating potential neuroprotective effects .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell viability, gene expression, and cellular metabolism. In human neuronal cells, pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of ER chaperones and apoptosis markers . This compound may also modulate cell signaling pathways, such as the NF-kB inflammatory pathway, thereby influencing cellular responses to stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pyrimidine derivatives have been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis . These interactions suggest that this compound may have therapeutic potential in neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can maintain their neuroprotective and anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Pyrimidine derivatives have been shown to have a threshold effect, where the therapeutic benefits are observed within a specific dosage range . It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis . Additionally, the compound may influence the catabolism of nucleotides and the purine salvage pathway, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pyrimidine derivatives have been shown to localize in the endoplasmic reticulum and mitochondria, where they exert their neuroprotective and anti-inflammatory effects
Eigenschaften
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1508442-76-9 | |
| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



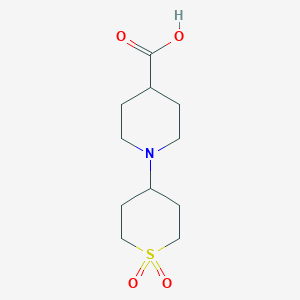
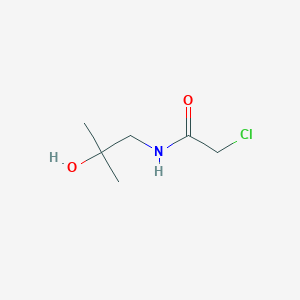
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)


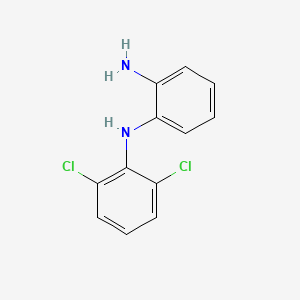
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)
